
Idose, L-
Overview
Description
iDose is a family of hybrid iterative reconstruction (IR) algorithms developed by Philips Healthcare to improve computed tomography (CT) image quality while reducing radiation dose. Unlike traditional filtered back projection (FBP), iDose employs iterative processes to suppress noise and preserve anatomical edges, enabling diagnostically acceptable images at lower radiation doses . Key versions include iDose⁴ (4th-generation) and iDose⁵, which balance noise reduction and computational efficiency. iDose is widely used in clinical settings for applications ranging from coronary angiography to pediatric imaging, demonstrating dose reductions of 30–50% compared to standard protocols .
Mechanism of Action
Target of Action
L-Idose, also known as F78BCN2M7Z, is primarily targeted towards the intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . The compound is used in the form of a travoprost intracameral implant , which is a prostaglandin analog .
Mode of Action
The L-Idose compound, in the form of a travoprost intracameral implant, acts as a selective FP prostanoid receptor agonist . This interaction with its targets results in the reduction of intraocular pressure (IOP) by increasing uveoscleral outflow . The implant releases a proprietary formulation of travoprost inside the anterior chamber, bypassing the barrier of corneal permeability and allowing the device to release micro-amounts of the active drug molecule over time .
Pharmacokinetics
The pharmacokinetic properties of L-Idose are primarily related to its delivery via an intracameral implant. The implant comprises three parts: a scleral anchor that affixes into the trabecular meshwork ™, the body of the device that serves as the drug reservoir, and the elution membrane that titrates travoprost release . This method of delivery allows for the sustained release of the compound over time, improving its bioavailability and effectiveness .
Result of Action
The primary molecular and cellular effect of L-Idose’s action is the reduction of intraocular pressure (IOP) . This is achieved through the increased uveoscleral outflow resulting from the compound’s interaction with its targets . The reduction in IOP can help to alleviate the symptoms of open-angle glaucoma and ocular hypertension.
Action Environment
The action of L-Idose can be influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s adherence to the treatment regimen . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Biological Activity
L-Idose, a C-5 epimer of D-glucose, has garnered attention for its potential biological activities, particularly in relation to aldose reductase (AR) enzymes. This article explores the biochemical properties, enzymatic interactions, and potential therapeutic applications of L-idose based on diverse research findings.
Overview of L-Idose
L-Idose is a six-carbon aldose sugar structurally similar to D-glucose but differs at the C-5 position. Its unique configuration allows it to serve as an alternative substrate for various enzymatic reactions, especially those involving aldose reductase.
Aldose Reductase Interaction
Aldose reductase is an enzyme involved in the polyol pathway, converting glucose into sorbitol. L-Idose's interaction with this enzyme has been studied extensively:
- Kinetic Parameters : Research has shown that L-idose acts efficiently on both bovine lens and human recombinant aldose reductase. The catalytic efficiency (kcat) values for L-idose are comparable to those for D-glucose, indicating that L-idose can effectively substitute D-glucose in enzymatic assays. However, a significant decrease in the Michaelis constant (KM) was observed, suggesting that L-idose is recognized by the enzyme more readily than D-glucose due to its higher free aldehyde form concentration .
Substrate | kcat (s⁻¹) | KM (mM) |
---|---|---|
D-Glucose | Similar | Higher |
L-Idose | Similar | Lower |
This reduced KM value indicates that lower concentrations of L-idose can achieve similar reaction rates as higher concentrations of D-glucose, making it a more efficient substrate in certain contexts.
Study 1: Kinetic Characterization
In a study comparing the kinetic properties of L-idose and D-glucose on aldose reductase, researchers found that:
- The kcat values for both substrates were nearly identical when tested on bovine lens aldose reductase.
- A 90-fold decrease in KM was noted for L-idose compared to D-glucose, affirming its potential as a superior substrate for AR activity measurements .
Study 2: Inhibition Studies
Further investigations into the inhibition dynamics of aldose reductase revealed that:
- Both substrates exhibited comparable inhibition profiles when exposed to Sorbinil, a known AR inhibitor. The inhibition constants (Ki) were reported as 0.88 µM for D-glucose and 0.75 µM for L-idose, indicating similar susceptibility to inhibition despite structural differences .
Potential Therapeutic Applications
Given its favorable enzymatic profile, L-idose could have implications in treating conditions related to hyperglycemia and oxidative stress. The ability of L-idose to effectively interact with AR suggests its potential use in developing therapeutic agents aimed at diabetic complications.
Scientific Research Applications
Biochemical Research
Substrate for Aldose Reductase Studies
L-Idose is recognized as an effective alternative substrate for D-glucose in the study of aldose reductase, an enzyme involved in glucose metabolism. Research indicates that L-idose exhibits comparable catalytic efficiency to D-glucose, with similar values but a significantly lower , suggesting a higher affinity for the enzyme. This property makes L-idose particularly valuable for kinetic characterization and inhibition studies of aldose reductase, which is crucial for understanding diabetic complications .
Synthesis of Glycosaminoglycans (GAGs)
L-Idose is also pivotal in the synthesis of glycosaminoglycans (GAGs) such as heparin and dermatan sulfate. These polysaccharides play essential roles in various physiological processes, including cell signaling and coagulation. The efficient synthesis of GAG oligosaccharides often relies on L-idose as a building block, which can be converted into L-iduronic acid through selective oxidation after incorporation into GAG chains . The challenge remains in the commercial availability of L-idose, necessitating synthetic methods to produce it for research and therapeutic purposes.
Pharmacological Applications
iDose TR Implant for Glaucoma Treatment
L-Idose has been utilized in the development of the iDose TR implant, a sustained-release travoprost device designed for managing intraocular pressure (IOP) in patients with glaucoma. Clinical trials have demonstrated that both fast- and slow-release models of the iDose TR implant significantly reduce IOP compared to traditional topical medications. Results indicate a reduction in IOP by approximately 33% from baseline after one year, with high tolerability and minimal adverse effects reported . This innovation represents a shift towards more effective drug delivery systems that enhance patient compliance.
Case Studies
Clinical Efficacy of iDose TR
In a pivotal phase III trial involving over 300 participants, the iDose TR implant was compared to standard topical timolol treatments. The trial results showed that 81% of patients receiving the slow-release implant were completely free from IOP-lowering topical medications at 12 months, highlighting its effectiveness as a long-term treatment option . The safety profile was favorable, with no serious adverse events reported, reinforcing the potential of L-idose-based implants in clinical settings.
Synthetic Approaches for Research Applications
Chemical Reactions Analysis
Fischer-Sowden Reaction with Nitromethane
The stereoselective addition of nitromethane to L-idose produces two epimeric 1-deoxy-1-nitroheptitols via the Fischer-Sowden reaction. Key findings include:
Mechanistic Insight :
The reaction proceeds via base-catalyzed nitroaldol addition, with stereoselectivity influenced by the C-3 configuration of L-idose. Conformational analysis indicates that the preponderance of 2 arises from kinetic control favoring the thermodynamically less stable epimer .
Oxidation to L-Iduronic Acid
L-Idose derivatives are oxidized at C-6 to form L-iduronic acid (IdoA), a critical component of GAGs.
Synthetic Pathway :
-
Protection : L-Idose is first protected (e.g., as a glycosyl acceptor/donor).
-
Selective Oxidation : TEMPO/NaClO or CrO₃-mediated oxidation converts the C-6 hydroxyl to a carboxyl group.
Applications :
Enzymatic Reduction by Aldose Reductase
L-Idose serves as a substrate for aldose reductase (AR), an enzyme implicated in diabetic complications.
Parameter | Value | Reference |
---|---|---|
Substrate affinity (Kₘ) | Not reported | |
Inhibitor (DMSO) effect | Competitive inhibition (Kᵢ = 40–200 mM) |
Key Findings :
-
DMSO acts as a weak competitive inhibitor of AR during L-idose reduction .
-
Comparative studies show L-idose’s lower reactivity than D-glucose due to stereochemical constraints .
Glycosaminoglycan (GAG) Incorporation
L-Idose derivatives are incorporated into GAG chains before oxidation to IdoA.
Steps :
-
Glycosylation : L-Idose donors (e.g., trichloroacetimidates) are coupled to acceptors.
-
Chain Elongation : Iterative glycosylation builds heparan sulfate/dermatan sulfate backbones .
-
Post-Synthesis Modification : Sulfation and epimerization tailor bioactivity .
Comparative Reactivity with Other Hexoses
Antimicrobial Activity
L-Idose exhibits growth-inhibitory effects against bacteria (e.g., E. coli) and fungi, though mechanisms remain understudied. Proposed pathways include:
-
Competitive inhibition of hexokinase.
-
Disruption of cell wall biosynthesis.
Q & A
Basic Research Questions
Q. How can I formulate a scientifically rigorous research question for studying L-Idose’s biochemical properties?
- Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the scope . For example:
- Feasibility: Ensure access to analytical tools (e.g., NMR for structural analysis) and L-Idose samples.
- Novelty: Identify gaps via literature reviews (e.g., understudied metabolic pathways involving L-Idose) .
- Ethical alignment: Address safety protocols if handling L-Idose derivatives in vivo .
- Example : “How does L-Idose interact with glycolytic enzymes compared to its D-isomer, and what structural factors drive this specificity?”
Q. What strategies ensure a systematic literature review for L-Idose-related studies?
- Methodology :
- Use Boolean operators (e.g., “L-Idose AND biosynthesis NOT industrial”) in databases like PubMed or SciFinder to filter academic studies .
- Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) .
- Track citations from foundational papers (e.g., L-Idose’s role in rare sugars) to identify newer research .
Advanced Research Questions
Q. How should I design experiments to resolve contradictions in reported L-Idose stability under varying pH conditions?
- Methodology :
- Controlled replication : Reproduce prior experiments (e.g., HPLC analysis at pH 2–10) using standardized buffers .
- Statistical validation : Apply regression models to quantify degradation rates and compare results with existing data .
- Meta-analysis : Systematically evaluate methodological differences (e.g., temperature control, sample purity) across studies .
- Example : “Does trace metal contamination in buffer solutions explain discrepancies in L-Idose degradation kinetics reported in Studies A (2020) and B (2023)?”
Q. What advanced techniques validate the stereochemical purity of synthesized L-Idose?
- Methodology :
- Chiral chromatography : Use columns like Chiralpak IG-3 to separate enantiomers and quantify purity .
- Polarimetry vs. NMR : Cross-validate results; polarimetry provides optical rotation data, while 2D-NMR (e.g., NOESY) confirms spatial configuration .
- Error mitigation : Include internal standards and triplicate runs to reduce instrument-based variability .
Q. How can I address ethical and logistical challenges in human trials involving L-Idose-derived compounds?
- Methodology :
- Protocol justification : Document safety measures (e.g., toxicity screens) and justify dosing strategies in ethics board applications .
- Participant screening : Use validated questionnaires to exclude individuals with metabolic disorders (e.g., fructose intolerance) that may interact with L-Idose .
- Data integrity : Incorporate open-ended survey questions to detect fraudulent responses in self-reported symptom data .
Q. Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in L-Idose toxicity studies?
- Methodology :
- Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to EC50/LC50 data .
- Sensitivity analysis : Test assumptions (e.g., normality) using bootstrapping or Monte Carlo simulations .
- Reporting standards : Include confidence intervals and effect sizes to contextualize significance .
Q. How do I reconcile conflicting results between computational predictions and experimental data on L-Idose-protein binding?
- Methodology :
- Force field validation : Compare molecular dynamics simulations (e.g., AMBER vs. CHARMM) with crystallographic data .
- Error source mapping : Identify limitations (e.g., solvent model accuracy) and refine computational parameters iteratively .
Q. Research Ethics & Compliance
Q. What safeguards ensure data integrity in multi-institutional studies on L-Idose applications?
- Methodology :
- Blinded analysis : Assign independent teams to handle data collection vs. interpretation .
- Audit trails : Use version-controlled databases (e.g., LabArchives) to track raw data modifications .
Q. Tables for Quick Reference
Comparison with Similar Compounds
Comparison with Filtered Back Projection (FBP)
FBP is the conventional CT reconstruction method but suffers from high noise at low doses. iDose outperforms FBP in both objective and subjective metrics:
Parameter | FBP | iDose | Evidence |
---|---|---|---|
Noise (SD) | 19.04 ± 4.03 | 12.79 ± 2.53 | |
CNR | 2.56 ± 1.37 | 3.52 ± 1.87 | |
Subjective Quality | Poor noise control | Comparable to standard dose | |
Radiation Dose | Higher | Reduced by 30–50% |
Key Findings :
- iDose reduces noise by 30–50% compared to FBP while maintaining diagnostic accuracy in abdominal and thoracic imaging .
- In pediatric chest CT, iDose⁴ at levels 3–4 achieves optimal noise reduction without introducing artifacts, outperforming FBP in subjective sharpness and overall quality .
Comparison with Iterative Model Reconstruction (IMR)
IMR is a more advanced, model-based IR algorithm that further reduces noise but may alter image texture.
Parameter | iDose⁴ | IMR | Evidence |
---|---|---|---|
Noise (SD) | Higher | 15–20% lower | |
CNR | 3.5–4.0 | 4.5–5.0 | |
Iodine Load | 30–40 mL | 20–25 mL | |
Image Texture | Preserved | Artificial at high levels |
Key Findings :
- IMR reduces iodine load by 25% compared to iDose⁴ in coronary CT angiography, improving vessel clarity and diagnostic confidence .
- In lung nodule detection, IMR lowers noise by 40% and improves pure ground-glass nodule detection rates (68 vs. 39 nodules) compared to iDose⁴ .
- However, IMR introduces artificial texture and reduces margin sharpness at higher levels, whereas moderate iDose levels (3–4) preserve anatomical details .
Comparison with Deep Learning (DL)-Based Reconstruction
Emerging DL-based methods (e.g., DL iodine-boosting) show superior contrast enhancement but require extensive training data.
Parameter | iDose | DL-Based | Evidence |
---|---|---|---|
Contrast (HU) | 2.41 ± 0.47 | 3.86 ± 0.42 | |
Computational Speed | Faster | Slower | N/A |
Clinical Readiness | Widely validated | Limited validation |
Key Findings :
Key Trade-offs :
- Levels 5–6 increase artificial texture, degrading diagnostic utility in abdominal imaging .
- Level 4 is ideal for most applications, offering a 40–50% noise reduction without compromising edge sharpness .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-56-5 | |
Record name | L-Idose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.